molecular formula C16H22N2O3 B5297859 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide

1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5297859
M. Wt: 290.36 g/mol
InChI Key: ITFNZVLDBWHUOU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a carboxamide group, and various substituents including a dimethylphenyl and a methoxyethyl group

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Carboxamide Group: This step often involves the reaction of the pyrrolidine derivative with an appropriate amine, such as 2-methoxyethylamine, under conditions that promote amide bond formation.

    Substitution Reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the carboxamide group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of diverse chemical entities.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully elucidate its mechanism of action.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of substituents and structural features. Similar compounds may include:

    1-(3,4-Dimethylphenyl)-N-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxamide: Differing by the presence of a hydroxyethyl group instead of a methoxyethyl group.

    1-(3,4-Dimethylphenyl)-N-(2-ethoxyethyl)-5-oxopyrrolidine-3-carboxamide: Featuring an ethoxyethyl group in place of the methoxyethyl group.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11-4-5-14(8-12(11)2)18-10-13(9-15(18)19)16(20)17-6-7-21-3/h4-5,8,13H,6-7,9-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFNZVLDBWHUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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